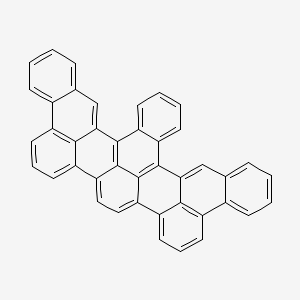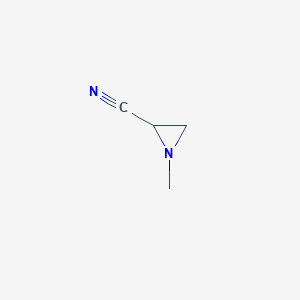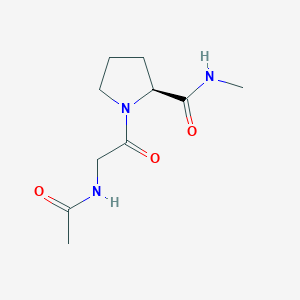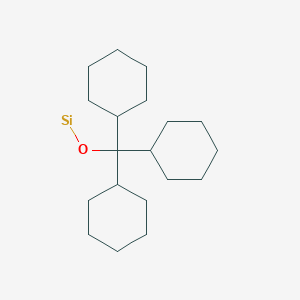
3-Benzyl-3-methylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-methylpentane-2,4-dione is an organic compound with the molecular formula C12H14O2 It is a derivative of pentanedione, featuring a benzyl group and a methyl group attached to the pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methylpentane-2,4-dione typically involves the alkylation of 2,4-pentanedione. One common method is the reaction of 2,4-pentanedione with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-3-methylpentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzyl carboxylic acid or benzyl ketone.
Reduction: Benzyl alcohol or benzyl alkane.
Substitution: Bromobenzyl or nitrobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzyl-3-methylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2,4-pentanedione: A simpler analog without the benzyl group.
3-Benzyl-2,4-pentanedione: Similar structure but lacks the methyl group.
3-Benzyl-3-methylbutane-2,4-dione: A structural isomer with a different arrangement of the carbon backbone.
Uniqueness
3-Benzyl-3-methylpentane-2,4-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
30169-43-8 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3-benzyl-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-10(14)13(3,11(2)15)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
MQZAEGSEVREZSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)



![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)

![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)



![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)

